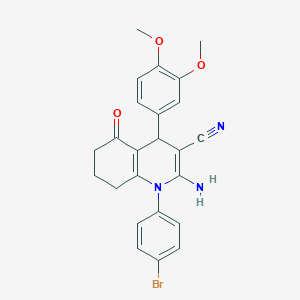![molecular formula C16H15ClN2O5S2 B11545670 3-[(4-Chlorophenyl)sulfonyl]-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine](/img/structure/B11545670.png)
3-[(4-Chlorophenyl)sulfonyl]-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLOROBENZENESULFONYL)-2-(4-METHOXY-3-NITROPHENYL)-1,3-THIAZOLIDINE is a synthetic organic compound that belongs to the thiazolidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-2-(4-METHOXY-3-NITROPHENYL)-1,3-THIAZOLIDINE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxy-3-nitroaniline in the presence of a base, followed by cyclization with a thiol reagent. The reaction conditions often include:
- Solvent: Dichloromethane or toluene
- Temperature: Room temperature to reflux
- Base: Triethylamine or pyridine
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROBENZENESULFONYL)-2-(4-METHOXY-3-NITROPHENYL)-1,3-THIAZOLIDINE can undergo various chemical reactions, including:
Oxidation: Conversion of the thiazolidine ring to a sulfone or sulfoxide.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions at the sulfonyl chloride group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives
Reduction: Amino derivatives
Substitution: Various substituted thiazolidine derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antidiabetic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-2-(4-METHOXY-3-NITROPHENYL)-1,3-THIAZOLIDINE involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes such as cyclooxygenase (COX) or protein kinases.
Pathways Involved: Inhibition of inflammatory pathways or modulation of glucose metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-BROMOBENZENESULFONYL)-2-(4-METHOXY-3-NITROPHENYL)-1,3-THIAZOLIDINE
- 3-(4-CHLOROBENZENESULFONYL)-2-(4-HYDROXY-3-NITROPHENYL)-1,3-THIAZOLIDINE
Uniqueness
3-(4-CHLOROBENZENESULFONYL)-2-(4-METHOXY-3-NITROPHENYL)-1,3-THIAZOLIDINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H15ClN2O5S2 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C16H15ClN2O5S2/c1-24-15-7-2-11(10-14(15)19(20)21)16-18(8-9-25-16)26(22,23)13-5-3-12(17)4-6-13/h2-7,10,16H,8-9H2,1H3 |
InChI Key |
ZXXQNBBOAUBILB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]-4-(4-methoxy-2-methylphenyl)butanehydrazide](/img/structure/B11545591.png)
![15-methyl-5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11545600.png)
![1-[(2Z)-2-hydroxy-4-oxopent-2-en-3-yl]pyrrolidine-2,5-dione](/img/structure/B11545602.png)
![2-hydroxy-N'-(4-methylphenyl)-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11545605.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B11545610.png)
![N'-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11545614.png)

![N-Cyclopentyl-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11545620.png)
![N,N-diethyl-2-{(2E)-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]hydrazinyl}-5-nitrobenzenesulfonamide](/img/structure/B11545634.png)
![(4Z,4'Z)-4,4'-{biphenyl-4,4'-diylbis[imino(Z)methylylidene]}bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11545639.png)
![2-[(6-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11545653.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11545654.png)
![N-({N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11545659.png)
![2-(4-Tert-butylphenoxy)-N'-[(E)-[3-nitro-4-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11545671.png)
